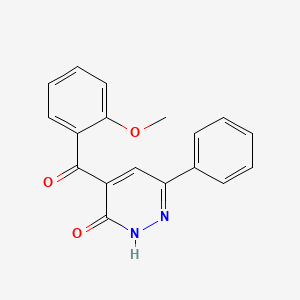

4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one

Description

Properties

CAS No. |

832712-08-0 |

|---|---|

Molecular Formula |

C18H14N2O3 |

Molecular Weight |

306.3 g/mol |

IUPAC Name |

5-(2-methoxybenzoyl)-3-phenyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C18H14N2O3/c1-23-16-10-6-5-9-13(16)17(21)14-11-15(19-20-18(14)22)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,22) |

InChI Key |

SJIJPLABLPWUEE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC(=NNC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 2-methoxybenzoyl chloride with 6-phenylpyridazin-3(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under conditions like reflux or catalysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinones, including 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one, exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds in this class have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with tumor growth and inflammation .

Anti-inflammatory Effects

Pyridazinone derivatives have demonstrated anti-inflammatory effects by modulating cytokine production. In particular, studies have highlighted their ability to inhibit interleukin-β production, which plays a key role in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Antiviral Properties

Research has also explored the antiviral potential of pyridazinone derivatives against viruses like hepatitis A. Compounds similar to 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one have shown efficacy in inhibiting viral replication, indicating their potential as antiviral agents .

Synthesis and Production

The synthesis of 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. The initial steps often include the preparation of the pyridazinone core through condensation reactions followed by selective alkylation processes to introduce the desired substituents. This compound's scalability makes it suitable for industrial applications in pharmaceuticals.

Cosmetic Formulations

Due to its bioactive properties, there is potential for incorporating 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one into cosmetic formulations. Its ability to modulate inflammatory responses could be beneficial in products aimed at reducing skin irritation or promoting skin health .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell lines via COX-2 inhibition. |

| Study B | Anti-inflammatory Effects | Showed significant reduction in interleukin-β levels in vitro. |

| Study C | Antiviral Properties | Highlighted effectiveness against hepatitis A virus replication. |

Mechanism of Action

The mechanism of action of 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The methoxybenzoyl and phenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., F, Cl) at position 4 enhance antibacterial activity against Gram-negative bacteria .

- N-Alkylation (e.g., ethyl ester) often reduces activity, but hydrolysis to carboxylic acids restores potency, suggesting the importance of free hydroxyl groups .

- Benzoyl vs. Benzyl : The 2-methoxybenzoyl group in the target compound introduces a ketone moiety, increasing electron-withdrawing effects compared to benzyl analogs. This may reduce HOMO energy, affecting electron donation capacity and binding to bacterial targets .

Physicochemical Properties

- Solubility: PPD exhibits high solubility in DMSO (4.73 × 10⁻¹ mole fraction at 318.2 K) due to its polar pyridazinone core . The 2-methoxybenzoyl group may reduce solubility compared to PPD but improve it relative to lipophilic analogs (e.g., 4-(3-chlorophenyl) derivatives) .

- Thermodynamic Analysis: Pyridazinones generally undergo endothermic, entropy-driven dissolution. Polar substituents (e.g., amides) enhance solvent interactions, while aromatic groups favor π-π stacking .

Biological Activity

4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

| Property | Value |

|---|---|

| CAS Number | 121137-72-2 |

| Molecular Formula | C19H16N2O3 |

| Molecular Weight | 320.34 g/mol |

| IUPAC Name | 4-(2-methoxybenzoyl)-6-phenylpyridazin-3-one |

| InChI Key | GJPIIYMJSOOMOE-UHFFFAOYSA-N |

The biological activity of 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to inhibit certain enzymes and receptors that are involved in cancer cell proliferation and survival. Preliminary studies suggest that it may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cell signaling pathways related to cancer progression .

- Antioxidant Activity : It has demonstrated potential antioxidant properties, which can mitigate oxidative stress in cells, thereby reducing the risk of cancer development .

- Apoptosis Induction : Research indicates that it may promote apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one against various cancer cell lines. For instance:

- Study on A-549 and MCF7 Cell Lines : In vitro testing revealed that this compound exhibited significant antiproliferative activity against A-549 (lung cancer) and MCF7 (breast cancer) cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial efficacy. Preliminary findings suggest:

- Broad-Spectrum Activity : The compound demonstrated activity against a range of bacterial strains, indicating its potential as a new antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one, it is useful to compare it with other related compounds. Below is a summary table comparing key properties and activities.

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one | Significant (IC50 ~0.04 µmol/mL) | Moderate | PDE inhibition, apoptosis induction |

| 4-Methoxybenzoyl chloride | Moderate | Low | Enzyme inhibition |

| 4-Acetylbenzonitrile | Low | High | Antioxidant activity |

Case Studies

- Case Study on Cancer Cell Lines : A study published in PubMed examined the effects of various pyridazinone derivatives, including 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one, on cancer cell lines. The findings indicated strong antiproliferative effects particularly against A-549 and MCF7 cells, suggesting its potential utility in developing new cancer therapies .

- Antimicrobial Efficacy Study : Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed promising activity, warranting further investigation into its application as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, pyridazinone derivatives are prepared by reacting 6-phenylpyridazin-3(2H)-one with substituted aldehydes or benzyl halides in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). Reaction optimization includes:

- Solvent selection : Ethanol or THF for solubility and reactivity .

- Temperature : Reflux (70–80°C) for 8–12 hours to ensure completion .

- Purification : Column chromatography (hexane/ethyl acetate) or recrystallization (90% ethanol) .

Example protocol from : - Yield : 58–94% depending on substituents (e.g., 94% for dichlorobenzyl derivatives).

- Characterization : FT-IR (C=O stretch at 1646–1652 cm⁻¹), -NMR (aromatic protons at δ 7.2–7.9 ppm), and ESI-HRMS for molecular ion confirmation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies carbonyl (C=O, 1640–1660 cm⁻¹) and NH stretches (3200–3300 cm⁻¹) .

- NMR : -NMR resolves aromatic protons (δ 7.0–8.0 ppm) and methoxy groups (δ 3.8–4.0 ppm). -NMR confirms carbonyl carbons (δ 160–165 ppm) .

- Mass Spectrometry : ESI-HRMS validates molecular weight (e.g., [M+H] at 275.0509 for CHNO) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

Q. How is solubility measured in binary solvent systems, and what computational models predict its behavior?

Methodological Answer:

- Experimental : Shake-flask method in DMSO/water mixtures at 25°C, analyzed via UV-Vis spectroscopy (λ ~260 nm) .

- Computational Models :

| Solvent Ratio (DMSO:Water) | Solubility (mg/mL) |

|---|---|

| 70:30 | 12.4 ± 0.3 |

| 50:50 | 8.1 ± 0.2 |

Advanced Research Questions

Q. How are crystal structure and intermolecular interactions analyzed using Hirshfeld surfaces and DFT calculations?

Methodological Answer:

- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) resolves bond lengths (C=O: 1.22–1.24 Å) and dihedral angles (pyridazinone ring: 2–5° distortion) .

- Hirshfeld Analysis : Quantifies intermolecular contacts (e.g., H···O interactions: 25–30% contribution) via CrystalExplorer .

- DFT/MEP Studies : Gaussian09 with B3LYP/6-311G** basis set calculates electrostatic potential (MEP) to predict reactive sites (e.g., carbonyl oxygen: -0.45 eV) .

Q. How can contradictory data in biological activity (e.g., COX-2 inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

- Dose-Response Studies : IC values for COX-2 inhibition (e.g., 0.8 µM) vs. cytotoxicity (CC: >50 µM) in HEK293 cells .

- Selectivity Index (SI) : SI = CC/IC >60 indicates therapeutic potential .

- Mechanistic Profiling : Molecular docking (AutoDock Vina) identifies binding to COX-2 active site (ΔG = -9.2 kcal/mol) vs. off-target receptors .

Q. What computational approaches predict molecular stability and degradation pathways under physiological conditions?

Methodological Answer:

Q. How are structure-activity relationships (SARs) analyzed for pyridazinone derivatives?

Methodological Answer:

- Substituent Variation : Compare analogs (e.g., 4-chlorobenzyl vs. 4-methylbenzyl):

| Substituent | Antibacterial Activity (MIC, µg/mL) | COX-2 IC (µM) |

|---|---|---|

| 4-Chlorobenzyl | 32 (S. aureus) | 1.2 |

| 4-Methylbenzyl | 64 (S. aureus) | 0.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.